3-(4-Diethylamino-phenyl)-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-4-one
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Overview
Description
3-(4-Diethylamino-phenyl)-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Diethylamino-phenyl)-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: This can be achieved by the reaction of a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Pyridinyl Group: This step involves the condensation of the thiazolidinone intermediate with a pyridine aldehyde in the presence of a base such as sodium hydroxide.
Addition of the Diethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Diethylamino-phenyl)-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
3-(4-Diethylamino-phenyl)-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its optoelectronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-(4-Diethylamino-phenyl)-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease pathways.
Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tris(4-diethylamino)phenylamine: Known for its use in optoelectronic devices.
4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Used in the synthesis of polyimides with high thermal stability.
Properties
Molecular Formula |
C19H19N3OS2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(5Z)-3-[4-(diethylamino)phenyl]-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19N3OS2/c1-3-21(4-2)15-7-9-16(10-8-15)22-18(23)17(25-19(22)24)12-14-6-5-11-20-13-14/h5-13H,3-4H2,1-2H3/b17-12- |
InChI Key |
GWFBESLNDGLGNJ-ATVHPVEESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Origin of Product |
United States |
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